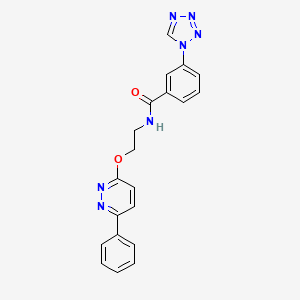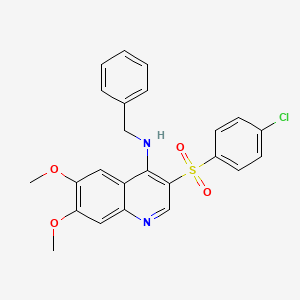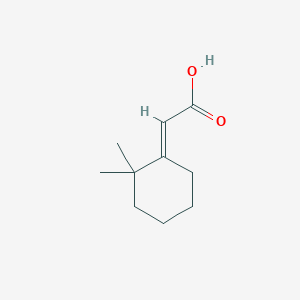![molecular formula C18H25N3O4S B2552271 1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide CAS No. 2361747-65-9](/img/structure/B2552271.png)
1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide, also known as PSPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, the inhibition of carbonic anhydrases can reduce the production of bicarbonate ions, which are involved in the regulation of pH in the body. The inhibition of metalloproteases can prevent the degradation of extracellular matrix proteins, which are important for tissue integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme and the disease condition. For example, this compound has been shown to reduce intraocular pressure in animal models of glaucoma by inhibiting carbonic anhydrases in the eye. This compound has also been shown to reduce the production of amyloid-beta peptides in the brain, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide has several advantages for lab experiments, such as its high purity and stability. However, this compound can be expensive to synthesize, which can limit its use in large-scale experiments. Furthermore, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, glaucoma, and Alzheimer's disease. Another direction is to explore the structure-activity relationship of this compound, which can lead to the development of more potent and selective inhibitors of specific enzymes. Finally, the use of this compound in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide can be synthesized by reacting 1-(3-sulfamoylphenyl)propylamine with acryloyl chloride in the presence of triethylamine, followed by reaction with piperidine-4-carboxylic acid. The resulting compound can be purified by column chromatography to obtain this compound with high purity.
Aplicaciones Científicas De Investigación
1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific enzymes, such as carbonic anhydrases and metalloproteases, which are involved in the pathogenesis of cancer, glaucoma, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-3-16(14-6-5-7-15(12-14)26(19,24)25)20-18(23)13-8-10-21(11-9-13)17(22)4-2/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,20,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCEXJGDMUVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)S(=O)(=O)N)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)
![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)
![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)
